Potency Advantage Over First-Generation Tweezers
In a direct head-to-head comparison, SARS-CoV-2-IN-28 (CP020) inhibited SARS-CoV-2 infection with an IC50 of 0.4 μM, whereas the parent first-generation tweezer CLR01 required an IC50 of 76.7 μM and CLR05 required 167.3 μM [1]. This represents a 192-fold improvement over CLR01 and a 418-fold improvement over CLR05. The data derive from the same SARS-CoV-2 infection assay conditions, establishing that the engineered C7 alkyl chain insertion directly confers the enhanced antiviral potency [2].
| Evidence Dimension | Anti-SARS-CoV-2 inhibitory concentration (IC50) |
|---|---|
| Target Compound Data | 0.4 μM |
| Comparator Or Baseline | CLR01: 76.7 μM; CLR05: 167.3 μM |
| Quantified Difference | 192-fold lower than CLR01; 418-fold lower than CLR05 |
| Conditions | SARS-CoV-2 infection assay in Caco2 cells; 2 h exposure; infection rates determined on day 2 |
Why This Matters
This magnitude of potency differentiation eliminates first-generation tweezers as viable alternatives for any SARS-CoV-2 antiviral study requiring sub-micromolar activity.
- [1] Shivkumar M, et al. Antibiotics (Basel). 2023;12(12):1716. Table 8. doi:10.3390/antibiotics12121716. View Source
- [2] Weil T, Kirupakaran A, Le MH, et al. Advanced Molecular Tweezers with Lipid Anchors against SARS-CoV-2 and Other Respiratory Viruses. JACS Au. 2022;2(9):2187-2202. doi:10.1021/jacsau.2c00220. View Source
